![molecular formula C14H18N4O3 B1392730 1-(2-{[(Ethylamino)carbonyl]amino}ethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid CAS No. 1243011-06-4](/img/structure/B1392730.png)
1-(2-{[(Ethylamino)carbonyl]amino}ethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid
Overview
Description
1-(2-{[(Ethylamino)carbonyl]amino}ethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid is a useful research compound. Its molecular formula is C14H18N4O3 and its molecular weight is 290.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
- A study synthesized a series of methyl and ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and found significant growth inhibition in L1210 cells, suggesting potential antineoplastic activity. The compounds caused significant accumulation of L1210 cells in mitosis, indicating potential use in studying mitotic spindle poisoning (Ram et al., 1992).
Antifungal Activity
- A series of 2-substituted-phenyl-1H-benzimidazole-5-carbonitriles were synthesized and evaluated against Candida species. Certain compounds showed great activity, comparable to fluconazole, indicating their potential as antifungal agents (Göker et al., 2002).
Potential in Angiotensin II Receptor Antagonism
- Research focused on improving the oral bioavailability of certain angiotensin II receptor antagonists through chemical modification, leading to the creation of esters with increased efficacy in AII-induced pressor response inhibition. This suggests its applicability in cardiovascular research (Kubo et al., 1993).
Co-crystallization Studies
- A study on the co-crystallization of a benzimidazole derivative with carboxylic acids provided insights into molecular conformations and thermal stability, which is vital for understanding drug interactions and stability (Zhai et al., 2017).
Synthesis of Complex Heterocyclic Structures
- Research on synthesizing various heterocyclic structures like thiazolecarboxylic acid derivatives and pyrimido[1,2‐a]benzimidazoles contributes to expanding the scope of complex organic compounds, useful in diverse fields like material science and pharmacology (Dovlatyan et al., 2004; Troxler & Weber, 1974).
Antimicrobial Applications
- Studies have shown that certain benzimidazole derivatives possess antimicrobial activities, particularly against Gram-positive bacteria, highlighting their potential in developing new antimicrobial agents (Ansari & Lal, 2009).
Mechanism of Action
Target of Action
The primary targets of 1-(2-{[(Ethylamino)carbonyl]amino}ethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid are carbonyl compounds, specifically aldehydes and ketones . These compounds play a crucial role in various biochemical reactions, serving as key intermediates in metabolic pathways.
Mode of Action
1-(2-{[(Ethylamino)carbonyl]amino}ethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid interacts with its targets through a process known as imine formation . This process involves the nucleophilic addition of the carbonyl group to form an imine, a compound with a C=N function . The reaction is acid-catalyzed and reversible .
Biochemical Pathways
The compound affects the biochemical pathways involving carbonyl compounds. It participates in the formation of imines, which are crucial intermediates in various biochemical reactions . The overall result of an enamine reaction is the Michael addition of a ketone as donor to an α,β-unsaturated carbonyl compound as acceptor, yielding a 1,5-dicarbonyl product .
Result of Action
The molecular and cellular effects of 1-(2-{[(Ethylamino)carbonyl]amino}ethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid’s action primarily involve the transformation of carbonyl compounds. The compound forms imines, which can participate in further reactions and influence various biochemical processes .
Action Environment
The action, efficacy, and stability of 1-(2-{[(Ethylamino)carbonyl]amino}ethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid can be influenced by various environmental factors. For instance, the pH must be carefully controlled for reactions that form imine compounds At low pH, most of the amine reactant will be tied up as its ammonium conjugate acid and will become non-nucleophilic .
properties
IUPAC Name |
1-[2-(ethylcarbamoylamino)ethyl]-2-methylbenzimidazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-3-15-14(21)16-6-7-18-9(2)17-11-8-10(13(19)20)4-5-12(11)18/h4-5,8H,3,6-7H2,1-2H3,(H,19,20)(H2,15,16,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPWNYRQCSIZRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCCN1C(=NC2=C1C=CC(=C2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-{[(Ethylamino)carbonyl]amino}ethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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